Pyrazolo Minocycline

Descripción general

Descripción

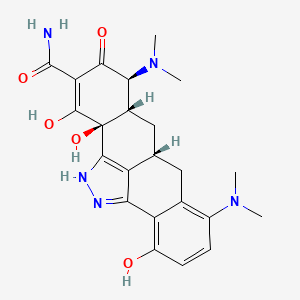

Pyrazolo Minocycline is a compound that combines the structural features of pyrazole and minocycline Pyrazole is a five-membered heterocyclic compound containing two nitrogen atoms, while minocycline is a broad-spectrum tetracycline antibiotic

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolo Minocycline typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. This reaction is often carried out under mild conditions, using catalysts such as FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the process . The reaction conditions can vary, but common solvents include acetic acid and dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclocondensation reactions. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization and chromatography are commonly used to isolate and purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

Pyrazolo Minocycline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the specific functional groups present in the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophiles or electrophiles involved.

Aplicaciones Científicas De Investigación

Pyrazolo Minocycline has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated as a potential new antibiotic and anticancer agent.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity

Mecanismo De Acción

The mechanism of action of Pyrazolo Minocycline involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes, such as protein kinases, by binding to their active sites. This inhibition can disrupt cellular processes, leading to the death of bacterial or cancer cells . The compound’s structure allows it to interact with multiple targets, making it a versatile agent in medicinal chemistry.

Comparación Con Compuestos Similares

Similar Compounds

Pyrazolo[3,4-d]pyrimidines: Known for their anticancer and antimicrobial properties.

Pyrazolo[1,5-a]pyrimidines: Used in the design of pharmaceutical compounds with various medicinal applications.

Pyrazolone Derivatives: Exhibiting antimicrobial and antioxidant activities.

Uniqueness

Pyrazolo Minocycline stands out due to its unique combination of pyrazole and minocycline structures, which endows it with both antimicrobial and anticancer properties. This dual activity makes it particularly valuable in the development of new therapeutic agents that can target multiple diseases simultaneously.

Actividad Biológica

Pyrazolo minocycline is a novel derivative of the well-established antibiotic minocycline, which has been extensively studied for its broad-spectrum antibacterial properties as well as its various off-target activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Minocycline

Minocycline is a second-generation tetracycline antibiotic that primarily exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis and exhibiting bacteriostatic properties. It is effective against a wide range of Gram-positive and Gram-negative bacteria . Beyond its antibiotic capabilities, minocycline has demonstrated anti-inflammatory, neuroprotective, and antioxidant activities, making it a candidate for treating various conditions beyond infections .

Chemical Structure and Modification

The modification of minocycline to form this compound involves the addition of a pyrazole ring, which is hypothesized to enhance certain biological activities while potentially reducing side effects. This structural modification aims to maintain the beneficial properties of minocycline while improving its specificity and efficacy against targeted pathogens or conditions.

- Antibacterial Activity :

- Anti-inflammatory Effects :

- Neuroprotective Properties :

Case Study 1: Efficacy Against Resistant Strains

A recent study evaluated the efficacy of this compound against Candida auris, a multidrug-resistant yeast. The results demonstrated a synergistic effect when combined with caspofungin, suggesting that this compound could enhance the antifungal activity of existing treatments .

| Drug Combination | Minimum Inhibitory Concentration (MIC) |

|---|---|

| This compound + Caspofungin | Reduced MIC by 50% |

Case Study 2: Neuroprotective Effects in Animal Models

In rodent models of neuroinflammation, administration of this compound resulted in significant reductions in behavioral deficits associated with induced neuroinflammation. The treatment led to decreased levels of inflammatory markers in the brain tissue compared to controls .

| Treatment Group | Behavioral Score (Lower is Better) |

|---|---|

| Control | 15 |

| This compound | 8 |

Propiedades

IUPAC Name |

(1R,3S,4S,8S)-4,17-bis(dimethylamino)-7,8,14-trihydroxy-5-oxo-10,11-diazapentacyclo[10.7.1.03,8.09,20.013,18]icosa-6,9(20),11,13,15,17-hexaene-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O5/c1-27(2)12-5-6-13(29)15-10(12)7-9-8-11-18(28(3)4)19(30)16(22(24)32)21(31)23(11,33)20-14(9)17(15)25-26-20/h5-6,9,11,18,29,31,33H,7-8H2,1-4H3,(H2,24,32)(H,25,26)/t9-,11-,18-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBQPLHMTJPKQN-SNSZBMKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=CC(=C4C5=NNC(=C35)C2(C(=C(C1=O)C(=O)N)O)O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C5=NNC(=C35)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40715767 | |

| Record name | (2bS,6S,6aS,7aR)-6,9-Bis(dimethylamino)-2b,3-dihydroxy-5,12-dioxo-1,2,2b,5,6,6a,7,7a,8,12-decahydrobenzo[g]naphtho[1,2,3-cd]indazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182004-72-4 | |

| Record name | (2bS,6S,6aS,7aR)-6,9-Bis(dimethylamino)-2b,3-dihydroxy-5,12-dioxo-1,2,2b,5,6,6a,7,7a,8,12-decahydrobenzo[g]naphtho[1,2,3-cd]indazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.